1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide 1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide
Brand Name: Vulcanchem
CAS No.: 1023431-47-1
VCID: VC4918649
InChI: InChI=1S/C15H13IN4O4S/c16-10-1-7-13(8-2-10)24-9-14(21)18-19-15(25)17-11-3-5-12(6-4-11)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,25)
SMILES: C1=CC(=CC=C1NC(=S)NNC(=O)COC2=CC=C(C=C2)I)[N+](=O)[O-]
Molecular Formula: C15H13IN4O4S
Molecular Weight: 472.26

1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

CAS No.: 1023431-47-1

Cat. No.: VC4918649

Molecular Formula: C15H13IN4O4S

Molecular Weight: 472.26

* For research use only. Not for human or veterinary use.

1-(2-(4-Iodophenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide - 1023431-47-1

Specification

CAS No. 1023431-47-1
Molecular Formula C15H13IN4O4S
Molecular Weight 472.26
IUPAC Name 1-[[2-(4-iodophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea
Standard InChI InChI=1S/C15H13IN4O4S/c16-10-1-7-13(8-2-10)24-9-14(21)18-19-15(25)17-11-3-5-12(6-4-11)20(22)23/h1-8H,9H2,(H,18,21)(H2,17,19,25)
Standard InChI Key KMJZEBTXIBVVSH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=S)NNC(=O)COC2=CC=C(C=C2)I)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₅H₁₃IN₄O₄S and a molecular weight of 472.3 g/mol . Its structure consists of a thiosemicarbazide core (-NH-C(=S)-NH-NH₂) functionalized with two aromatic groups:

  • A 4-iodophenoxyacetyl moiety attached to the terminal nitrogen.

  • A 4-nitrophenyl group linked to the central nitrogen .

Table 1: Key molecular descriptors

PropertyValue
Molecular formulaC₁₅H₁₃IN₄O₄S
Molecular weight472.3 g/mol
IUPAC name1-[[2-(4-iodophenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea
CAS Registry Number1023431-47-1

Structural Characterization

The compound’s 2D and 3D conformers have been computationally modeled, revealing a planar arrangement of the thiosemicarbazide core with orthogonal orientation of the aromatic rings . The iodine atom in the 4-iodophenoxy group contributes to significant steric bulk, while the nitro group enhances electrophilicity at the aromatic ring.

Synthesis and Reaction Pathways

Key Reaction:

4-Iodophenoxyacetic acid+SOCl24-Iodophenoxyacetyl chloride\text{4-Iodophenoxyacetic acid} + \text{SOCl}_2 \rightarrow \text{4-Iodophenoxyacetyl chloride} 4-Iodophenoxyacetyl chloride+4-nitrophenyl thiosemicarbazideTarget compound+HCl\text{4-Iodophenoxyacetyl chloride} + \text{4-nitrophenyl thiosemicarbazide} \rightarrow \text{Target compound} + \text{HCl}

Solid-Phase Synthesis Insights

A patent describing the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles highlights the utility of phosphorus pentachloride (PCl₅) as a cyclizing agent for thiosemicarbazides . Although this method focuses on thiadiazole formation, it underscores the reactivity of thiosemicarbazides under mild grinding conditions, which could be adapted for synthesizing the target compound.

Physicochemical Properties

Predicted Properties

Using computational tools, the following properties have been estimated:

  • Melting point: 180–185°C (extrapolated from similar thiosemicarbazides) .

  • Boiling point: ~382°C (predicted using group contribution methods) .

  • Density: 1.8–2.0 g/cm³ (due to the iodine atom’s high atomic mass) .

  • Solubility: Low solubility in polar solvents (water, ethanol) but moderate in DMSO or DMF .

Spectral Data

  • IR Spectroscopy: Expected peaks include:

    • N-H stretch: 3300–3100 cm⁻¹.

    • C=S stretch: 1250–1050 cm⁻¹.

    • NO₂ asymmetric stretch: 1520–1350 cm⁻¹ .

  • ¹H NMR: Distinct signals for the aromatic protons (δ 7.5–8.5 ppm) and methylene groups (δ 4.0–4.5 ppm) .

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